molecular formula C10H14O3 B1263573 Stagonolide E

Stagonolide E

Cat. No. B1263573
M. Wt: 182.22 g/mol
InChI Key: SEURXENDYJJSDO-DKWSLFAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stagonolide E is a natural product found in Cirsium arvense and Stagonospora cirsii with data available.

Scientific Research Applications

Synthesis of Stagonolide E

  • The first total synthesis of Stagonolide E, utilizing key reactions like Jacobsen's kinetic resolution and Sharpless epoxidation, was described, indicating a method to create this compound from basic starting materials (Sabitha et al., 2010).
  • An efficient and highly stereoselective synthesis method for Stagonolide E, starting from hexane-1,6-diol, was developed. This method employed several key steps like MacMillan α-hydroxylation and Horner Wadsworth Emmons olefination (Rajaram et al., 2015).

Phytotoxic Properties

  • Stagonolide E belongs to a group of compounds known as nonenolides, produced by the fungus Stagonospora cirsii. These compounds, including Stagonolide E, have been studied for their phytotoxic properties, which could have applications in bioherbicide development (Evidente et al., 2008).
  • A study on structure-activity relationships of phytotoxic natural 10-membered lactones, including Stagonolide E, revealed insights into the structural features affecting their biological activity. This research aids in understanding the potential use of these compounds in natural product-derived pesticides (Dalinova et al., 2021).

Biological Evaluation

  • The biological activities of Stagonolide E and its analogs were evaluated, highlighting their potential in various applications like antimicrobial and cytotoxic properties. This research indicates the broader scope of application for Stagonolide E beyond its phytotoxic effects (Perepogu et al., 2009).

properties

Product Name

Stagonolide E

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

(2R,5R,6E,8Z)-5-hydroxy-2-methyl-2,3,4,5-tetrahydrooxecin-10-one

InChI

InChI=1S/C10H14O3/c1-8-6-7-9(11)4-2-3-5-10(12)13-8/h2-5,8-9,11H,6-7H2,1H3/b4-2+,5-3-/t8-,9+/m1/s1

InChI Key

SEURXENDYJJSDO-DKWSLFAKSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](/C=C/C=C\C(=O)O1)O

Canonical SMILES

CC1CCC(C=CC=CC(=O)O1)O

synonyms

stagonolide E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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